molecular formula C13H12ClNO3S B14517575 Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- CAS No. 62918-96-1

Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl-

Cat. No.: B14517575
CAS No.: 62918-96-1
M. Wt: 297.76 g/mol
InChI Key: BTKULSSSUNISEP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is a chemical compound with the molecular formula C12H10ClNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a 3-chlorophenyl group, a hydroxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 3-chloroaniline under basic conditions, followed by the introduction of a hydroxy group and a methyl group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of bacterial dihydropteroate synthase, leading to antimicrobial effects, or inhibition of carbonic anhydrase, contributing to anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(4-chlorophenyl)benzenesulfonamide
  • N-(3-bromophenyl)benzenesulfonamide
  • N-(3-chlorophenyl)-4-methylbenzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(3-chlorophenyl)-N-hydroxy-4-methyl- is unique due to the presence of both a hydroxy group and a methyl group, which may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. The specific substitution pattern also influences its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62918-96-1

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-hydroxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-10-5-7-13(8-6-10)19(17,18)15(16)12-4-2-3-11(14)9-12/h2-9,16H,1H3

InChI Key

BTKULSSSUNISEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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